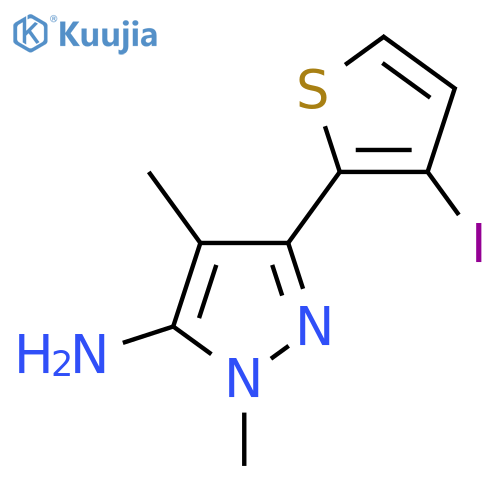

Cas no 1850923-88-4 (3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-5-amine, 3-(3-iodo-2-thienyl)-1,4-dimethyl-

- 1850923-88-4

- EN300-1147713

- 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

-

- インチ: 1S/C9H10IN3S/c1-5-7(12-13(2)9(5)11)8-6(10)3-4-14-8/h3-4H,11H2,1-2H3

- InChIKey: ZYFXXZWYPLCGRW-UHFFFAOYSA-N

- ほほえんだ: IC1C=CSC=1C1C(C)=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 318.96402g/mol

- どういたいしつりょう: 318.96402g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 72.1Ų

じっけんとくせい

- 密度みつど: 1.95±0.1 g/cm3(Predicted)

- ふってん: 415.7±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.91±0.10(Predicted)

3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147713-0.25g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 0.25g |

$840.0 | 2023-10-25 | |

| Enamine | EN300-1147713-0.5g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 0.5g |

$877.0 | 2023-10-25 | |

| Enamine | EN300-1147713-1g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 1g |

$914.0 | 2023-10-25 | |

| Enamine | EN300-1147713-5g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 5g |

$2650.0 | 2023-10-25 | |

| Enamine | EN300-1147713-10g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 10g |

$3929.0 | 2023-10-25 | |

| Enamine | EN300-1147713-0.1g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 0.1g |

$804.0 | 2023-10-25 | |

| Enamine | EN300-1147713-1.0g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147713-0.05g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 0.05g |

$768.0 | 2023-10-25 | |

| Enamine | EN300-1147713-2.5g |

3-(3-iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1850923-88-4 | 95% | 2.5g |

$1791.0 | 2023-10-25 |

3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS No. 1850923-88-4)

3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 1850923-88-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms, which endows it with unique electronic and steric properties. The presence of an iodo substituent on the thiophene ring and methyl groups on the pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The structural features of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine position it as a promising candidate for further derivatization and functionalization. The iodo group, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl or vinyl moieties. This capability is particularly relevant in the development of novel bioactive molecules, where precise structural modifications can significantly influence pharmacological properties.

In recent years, there has been growing interest in thiophene-pyrazole hybrids due to their demonstrated biological activity. These compounds have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The combination of the thiophene scaffold, known for its electron-deficient nature and ability to interact with biological targets, with the pyrazole moiety, which often contributes to metabolic stability and binding affinity, creates a synergistic effect that is highly desirable in drug design.

One of the most compelling aspects of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is its utility as a building block for exploring structure-activity relationships (SAR). By systematically varying substituents on the pyrazole or thiophene rings, researchers can gain insights into how different functional groups influence biological activity. For instance, studies have shown that modifications at the 5-position of the pyrazole ring can modulate binding interactions with target enzymes or receptors. Similarly, alterations on the thiophene ring can affect solubility and cell permeability.

The pharmaceutical industry has increasingly leveraged heterocyclic compounds like 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine due to their broad spectrum of biological activities. Pyrazole derivatives have been reported to exhibit inhibitory effects against kinases, which are key targets in oncology research. Additionally, thiophene-based compounds have demonstrated efficacy in treating neurological disorders by interacting with specific neurotransmitter receptors. The dual functionality of this compound makes it an attractive scaffold for developing multitargeted drugs that can address multiple aspects of a disease simultaneously.

Recent advances in synthetic methodologies have further enhanced the accessibility of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production scales compared to traditional batch methods. These innovations not only reduce costs but also improve yields and purity levels, which are critical for subsequent pharmaceutical applications. Moreover, green chemistry principles are being increasingly adopted to minimize waste and hazardous byproducts during synthesis.

The chemical reactivity of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine also makes it a valuable tool in material science applications beyond pharmaceuticals. For example, its ability to undergo cross-coupling reactions allows for the creation of conjugated polymers used in organic electronics. These polymers exhibit excellent charge transport properties and are being explored for use in flexible displays and solar cells. The versatility of this compound underscores its importance as a multifunctional building block across multiple scientific disciplines.

In conclusion,3-(3-Iodothiophen-2-yliodomethyl)-1H-pyrazol<0xE9><0xA9><0x95><0xE9><0xA9><0x8F>-5-amine (CAS No. 1850923<0xE9><0xA9><0x83><0xE9><0xA9><0x84>) represents a significant advancement in synthetic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features and reactivity profile make it an indispensable tool for researchers seeking to develop novel bioactive molecules or advanced materials. As our understanding of molecular interactions continues to evolve,1850923<0xE9><0xA9><0x83> will undoubtedly remain at the forefront of scientific innovation.

1850923-88-4 (3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine) 関連製品

- 2060042-99-9(2-(azetidin-3-yl)-5-bromopyrimidine)

- 898289-03-7(6-isocyanato-1-methyl-1H-indole)

- 1040674-39-2(1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione)

- 2171186-64-2((2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 1217175-77-3(2-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride)

- 1558353-33-5(4-methyl(prop-2-yn-1-yl)aminobenzoic acid)

- 1251612-00-6(N-(3-fluorophenyl)-2-(4-{5-(4-methoxyphenyl)methyl-1,3,4-thiadiazol-2-yl}piperidin-1-yl)acetamide)

- 61297-64-1(2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)

- 2137855-40-2(N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide)

- 900006-75-9(N-cyclopentyl-2-{4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)